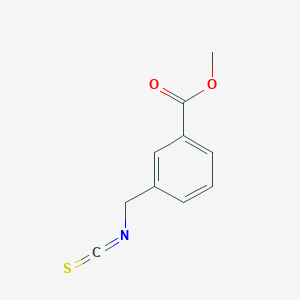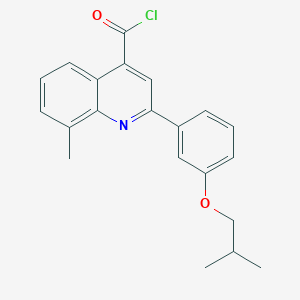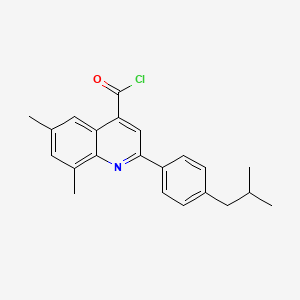
Benzyl-4-iodopiperidin-1-carboxylat
Übersicht
Beschreibung
Benzyl 4-iodopiperidine-1-carboxylate is a chemical compound that plays an essential role in various research and industrial applications. It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
Physical And Chemical Properties Analysis
Benzyl 4-iodopiperidine-1-carboxylate has a molecular weight of 345.18 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 29.5 Ų, a heavy atom count of 17, and a complexity of 246 . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Benzyl-4-iodopiperidin-1-carboxylat ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Es wird bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine Iod-Einheit kann weitere Kreuzkupplungsreaktionen eingehen, die entscheidend für die Herstellung komplexer Arzneistoffmoleküle sind. Die Fähigkeit der Verbindung, als CYP2C19-Inhibitor zu wirken, deutet auf ihre potenzielle Rolle bei der Modifizierung des Arzneimittelstoffwechsels hin .
Organische Synthese
In der organischen Synthese dient diese Verbindung als vielseitiger Baustein. Sie kann an palladiumkatalysierten Kupplungsreaktionen wie Suzuki- und Heck-Reaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Dies ist entscheidend für den Aufbau komplexer organischer Gerüste, die in Arzneimitteln und der Materialwissenschaft verwendet werden .
Materialwissenschaft
Das Iodatom in this compound macht es für die Synthese von organischen Halbleitern geeignet. Diese Halbleiter werden bei der Herstellung von OLEDs (Organic Light Emitting Diodes), Solarzellen und Transistoren eingesetzt .
Chemische Biologie
In der chemischen Biologie kann diese Verbindung verwendet werden, um Biomoleküle mit Iod-125, einem radioaktiven Isotop, zu markieren. Diese Markierung ist unerlässlich für die Verfolgung und Bildgebung in biologischen Systemen und hilft bei der Untersuchung von Krankheitswegen und Wirkstoff-Ziel-Interaktionen .
Nanotechnologie
This compound kann zur Herstellung funktionalisierter Nanopartikel eingesetzt werden. Diese Nanopartikel finden Anwendung in der Wirkstoffabgabe, wo sie so konzipiert werden können, dass sie bestimmte Zellen oder Gewebe ansteuern, wodurch die Wirksamkeit der Behandlungen verbessert und Nebenwirkungen reduziert werden .
Analytische Chemie
Die einzigartige Struktur dieser Verbindung ermöglicht ihren Einsatz als Standard in der Massenspektrometrie (MS) und Kernspinresonanz (NMR)-Spektroskopie. Sie hilft bei der genauen Bestimmung von Molekülstrukturen und der Analyse komplexer Gemische .
Computerchemie
Die physikalisch-chemischen Eigenschaften von this compound, wie seine Lipophilie und molare Refraktion, machen es zu einem interessanten Thema für computerchemische Studien. Es kann verwendet werden, um Wechselwirkungen mit biologischen Zielstrukturen zu modellieren und das Verhalten neuer Verbindungen vorherzusagen .
Umweltwissenschaften
In den Umweltwissenschaften kann diese Verbindung auf ihre Abbauprodukte und ihr Umweltverhalten untersucht werden. Das Verständnis ihres Abbaus kann dazu beitragen, ihre Auswirkungen auf Ökosysteme zu beurteilen und zur Entwicklung umweltfreundlicherer chemischer Prozesse beizutragen .
Safety and Hazards
Benzyl 4-iodopiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
benzyl 4-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUEGQXJQJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693066 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-00-3 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
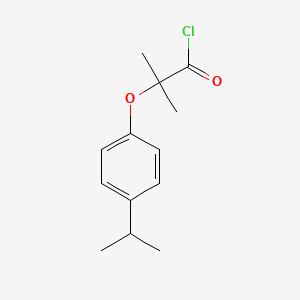
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
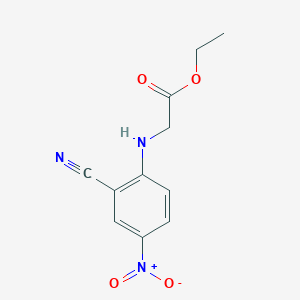
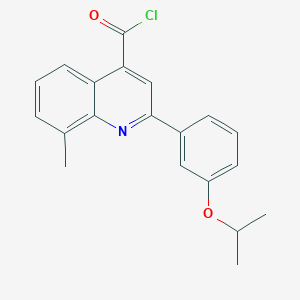

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
